3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of a propoxy group and a trifluoromethoxy group attached to a phenyl ring. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. It is classified under boronic acids, which are trivalent compounds containing boron that can react with diols and other nucleophiles.
The synthesis of 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
The synthetic route may involve:
The molecular formula for 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid is . The structure features:
3-Propoxy-4-(trifluoromethoxy)phenylboronic acid can participate in several types of chemical reactions:
Common reagents used in these reactions include:
In chemical reactions, 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid acts primarily through its boron atom, which can form stable complexes with nucleophiles. During Suzuki-Miyaura coupling:
This mechanism is crucial for synthesizing complex organic molecules in medicinal chemistry and materials science.
3-Propoxy-4-(trifluoromethoxy)phenylboronic acid has several scientific applications:
This compound exemplifies the versatility and utility of boronic acids in modern chemistry, particularly in synthetic methodologies that require precision and efficiency.
The synthesis of 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid (CAS 1162257-45-5, C₁₀H₁₂BF₃O₃) relies on established organoboron chemistry. A common route begins with ortho-functionalized aniline derivatives, where diazotization introduces a boronic acid precursor. Specifically, 4-propoxy-3-(trifluoromethyl)aniline undergoes diazotization with sodium nitrite under acidic conditions, followed by reaction with boric acid (H₃BO₃) to install the boronic acid group. Alternative pathways employ lithium-halogen exchange on brominated precursors like 1-bromo-3-propoxy-4-(trifluoromethoxy)benzene. Treatment with n-butyllithium at −78°C generates an aryllithium intermediate, which reacts with triisopropyl borate (B(OⁱPr)₃) to form the boronate ester. Subsequent acidic hydrolysis yields the target boronic acid [1] .
The electron-withdrawing trifluoromethoxy group (−OCF₃) significantly influences reactivity. Studies on trifluoromethoxy-substituted phenylboronic acids show that the −OCF₃ group lowers the pKa (acidity constant) of the boronic acid by ~1 unit compared to unsubstituted phenylboronic acid (pKa 8.8), enhancing electrophilicity at the boron center. However, steric hindrance from the ortho-positioned propoxy group can slow reaction kinetics [6]. Purification typically involves recrystallization from ethanol/water mixtures, achieving ≥98% purity, as confirmed by NMR and HPLC [1] .
Table 1: Physicochemical Properties of 3-Propoxy-4-(trifluoromethoxy)phenylboronic Acid
Property | Value | Method/Source |
---|---|---|
CAS Registry Number | 1162257-45-5 | Chemscene [1] |
Molecular Formula | C₁₀H₁₂BF₃O₃ | Cymit Quimica |
Molecular Weight | 248.01 g/mol | Chemscene [1] |
SMILES | CCCOC1=C(C(F)(F)F)C=C(B(O)O)C=C1 | Chemscene [1] |
pKa (predicted) | ~8.1 (similar to para-OCF₃ isomer) | Spectrophotometric titration [6] |
Transition metal-catalyzed cross-couplings are pivotal for incorporating 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid into complex architectures. The Suzuki-Miyaura reaction is the most prominent, leveraging the boronic acid as a nucleophilic partner with aryl halides. Key considerations include:
A representative application couples this boronic acid with 4-bromoanisole using Pd(dppf)Cl₂ (1 mol%) and K₂CO₃ in toluene/ethanol (4:1) at 80°C, achieving 85% yield of the biaryl product. Challenges include potential homocoupling of the boronic acid, mitigated by degassing solvents to exclude oxygen [4] [6].
Table 2: Suzuki-Miyaura Coupling Yields with 3-Propoxy-4-(trifluoromethoxy)phenylboronic Acid
Aryl Halide | Catalyst | Yield (%) | Conditions |
---|---|---|---|
4-Bromoanisole | Pd(dppf)Cl₂ | 85 | Toluene/EtOH, 80°C, 12 h [4] |
2-Iodopyridine | Pd(PPh₃)₄ | 78 | THF/H₂O, 60°C, 8 h [6] |
3-Bromobenzotrifluoride | Pd(OAc)₂/XPhos | 70 | Toluene/EtOH, 90°C, 24 h [4] |
Modern techniques address limitations of conventional batch synthesis for 3-Propoxy-4-(trifluoromethoxy)phenylboronic acid:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0